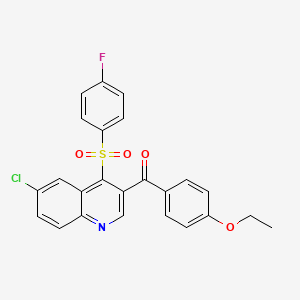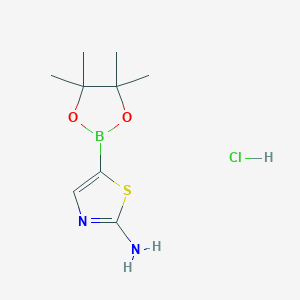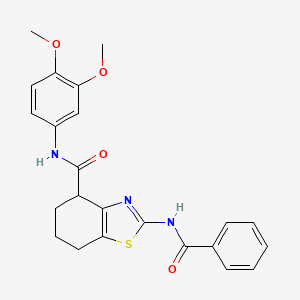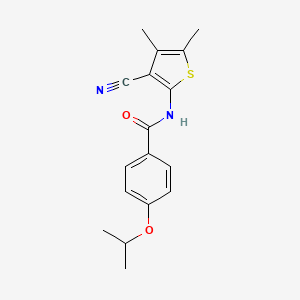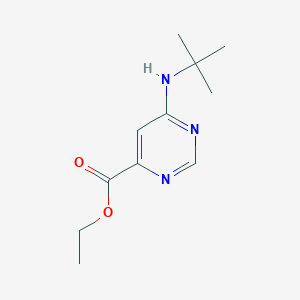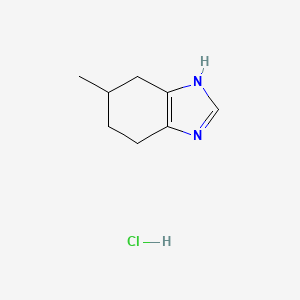
6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a benzene ring fused to an imidazole ring, with a methyl group at the 6th position and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Tetrahydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biochemical pathways in pathogens or cancer cells .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole: Shares a similar structure but with different pharmacological properties.
5,6-Dimethylbenzimidazole: Another benzimidazole derivative with distinct biological activities.
Uniqueness: 6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride is unique due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-2-3-7-8(4-6)10-5-9-7;/h5-6H,2-4H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCQBHYIFHCSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)NC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)
![2-cyclopentyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide](/img/structure/B2942540.png)
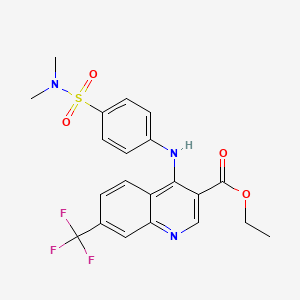

![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)
![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)
![N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2942550.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2942551.png)
![5-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B2942552.png)
